2-((3-Cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl)thio)-N-(2-methyl-4-nitrophenyl)propanamide
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Overview
Description
2-((3-Cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl)thio)-N-(2-methyl-4-nitrophenyl)propanamide is a complex organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl)thio)-N-(2-methyl-4-nitrophenyl)propanamide typically involves multi-step organic reactions. The process may start with the preparation of the pyridine core, followed by the introduction of cyano and methoxy groups. The thioether linkage is then formed, and finally, the propanamide moiety is attached.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the thioether linkage.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for various functionalizations.
Biology
In biological research, derivatives of pyridine compounds are often explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinally, compounds with similar structures have been investigated for their anti-inflammatory, anticancer, and antimicrobial properties.
Industry
In industry, such compounds might be used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action for compounds like 2-((3-Cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl)thio)-N-(2-methyl-4-nitrophenyl)propanamide typically involves interaction with specific molecular targets. These could include enzymes, receptors, or DNA. The pathways involved might include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis(4-methoxyphenyl)pyridine
- 2-(4-Methoxyphenyl)-3-cyanopyridine
- N-(2-Methyl-4-nitrophenyl)propanamide
Uniqueness
What sets 2-((3-Cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl)thio)-N-(2-methyl-4-nitrophenyl)propanamide apart is its unique combination of functional groups, which may confer specific reactivity and biological activity not seen in simpler analogs.
Properties
Molecular Formula |
C30H26N4O5S |
---|---|
Molecular Weight |
554.6 g/mol |
IUPAC Name |
2-[3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl]sulfanyl-N-(2-methyl-4-nitrophenyl)propanamide |
InChI |
InChI=1S/C30H26N4O5S/c1-18-15-22(34(36)37)9-14-27(18)32-29(35)19(2)40-30-26(17-31)25(20-5-10-23(38-3)11-6-20)16-28(33-30)21-7-12-24(39-4)13-8-21/h5-16,19H,1-4H3,(H,32,35) |
InChI Key |
PGXHDJPTYLFYCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(C)SC2=C(C(=CC(=N2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C#N |
Origin of Product |
United States |
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